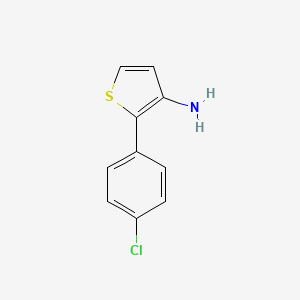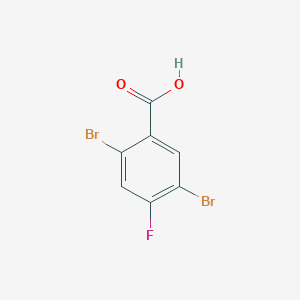![molecular formula C9H18N2O3 B8795481 TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE](/img/structure/B8795481.png)
TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is known for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted side reactions and can be easily removed under mild conditions .
Biology
In biological research, this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of various drugs and bioactive compounds .
Medicine
In medicine, this compound is utilized in the development of new therapeutic agents. Its stability and reactivity make it a valuable building block in drug discovery and development .
Industry
Industrially, this compound is employed in the manufacture of specialty chemicals, polymers, and other advanced materials. Its versatility and ease of handling make it suitable for large-scale production processes .
Mécanisme D'action
The mechanism of action of TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE involves its ability to act as a protecting group for amines. It forms stable carbamate linkages with amines, thereby preventing them from participating in unwanted reactions. The compound can be selectively removed under acidic or basic conditions, allowing for the controlled release of the protected amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE is unique due to its specific structural features and reactivity. Compared to other carbamates, it offers enhanced stability and selectivity in protecting amines. Its ability to be easily removed under mild conditions makes it particularly valuable in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H18N2O3 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-amino-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m0/s1 |
Clé InChI |
BOUJRTUVSGNZPU-LURJTMIESA-N |
SMILES isomérique |
CC[C@@H](C(=O)N)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C(=O)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B8795406.png)



![2-Amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B8795440.png)





![5-ethyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B8795492.png)



